molecular formula C5H10F2O2 B6230843 3-ethoxy-2,2-difluoropropan-1-ol CAS No. 2169412-41-1

3-ethoxy-2,2-difluoropropan-1-ol

Cat. No.: B6230843
CAS No.: 2169412-41-1
M. Wt: 140.1
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Description

3-ethoxy-2,2-difluoropropan-1-ol is an organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,2-difluoropropan-1-ol typically involves the reaction of 3-ethoxypropan-1-ol with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 3-ethoxy-2,2-difluoropropanal or 3-ethoxy-2,2-difluoropropanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-ethoxy-2,2-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-2,2-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-2-fluoropropan-1-ol
  • 3-ethoxy-2,2-dichloropropan-1-ol
  • 3-ethoxy-2,2-dibromopropan-1-ol

Uniqueness

3-ethoxy-2,2-difluoropropan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2169412-41-1

Molecular Formula

C5H10F2O2

Molecular Weight

140.1

Purity

0

Origin of Product

United States

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